molecular formula C9H10F2OS B13597132 2,2-Difluoro-1-(5-propylthiophen-2-yl)ethanone

2,2-Difluoro-1-(5-propylthiophen-2-yl)ethanone

Cat. No.: B13597132
M. Wt: 204.24 g/mol
InChI Key: RTOCRZQDHDCHME-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(5-propylthiophen-2-yl)ethanone is an organic compound with the molecular formula C9H10F2OS It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features two fluorine atoms attached to the ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(5-propylthiophen-2-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 5-propylthiophene, which is reacted with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the selective introduction of fluorine atoms at the desired positions.

    Purification: The resulting product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(5-propylthiophen-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Compounds with various functional groups replacing the fluorine atoms.

Scientific Research Applications

2,2-Difluoro-1-(5-propylthiophen-2-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(5-propylthiophen-2-yl)ethanone involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The thiophene ring provides a platform for interactions with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-1-(5-methylthiophen-2-yl)ethanone
  • 2,2-Difluoro-1-(5-ethylthiophen-2-yl)ethanone
  • 2,2-Difluoro-1-(5-butylthiophen-2-yl)ethanone

Uniqueness

2,2-Difluoro-1-(5-propylthiophen-2-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C9H10F2OS

Molecular Weight

204.24 g/mol

IUPAC Name

2,2-difluoro-1-(5-propylthiophen-2-yl)ethanone

InChI

InChI=1S/C9H10F2OS/c1-2-3-6-4-5-7(13-6)8(12)9(10)11/h4-5,9H,2-3H2,1H3

InChI Key

RTOCRZQDHDCHME-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(S1)C(=O)C(F)F

Origin of Product

United States

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